N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthetic Routes
Research in the field of heterocyclic chemistry has demonstrated the utility of sulphenylation reactions in creating diverse heterocyclic compounds, including triazine derivatives. The reaction of manganese(III) acetate with diphenyl disulphide, in the presence of various unsaturated amides, leads to the formation of hydroxy sulphide adducts, showcasing a method for synthesizing heterocycles like 1,3-oxazoles and 1,3-oxazines. This foundational chemistry could be applied to synthesize compounds similar to N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide, offering potential routes for its preparation and structural analogs (Samii, Ashmawy, & Mellor, 1987).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
In the realm of molecular pharmacology, structure-activity relationship (SAR) studies have highlighted the importance of heterocyclic cores in designing dual inhibitors for PI3Kα and mTOR, critical enzymes in cancer cell signaling pathways. Derivatives such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been explored for their efficacy, indicating the potential therapeutic relevance of structurally related compounds like N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide in cancer treatment (Stec et al., 2011).
Antimalarial and Antiviral Applications
Research into antimalarial sulfonamides has revealed that certain derivatives exhibit significant in vitro activity, with promising ADMET profiles. The exploration of N-(phenylsulfonyl)acetamide derivatives has led to the identification of compounds with potent antimalarial effects, suggesting the potential for similar structures, such as N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide, to serve as leads in antimalarial drug discovery (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
The discovery of compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2, underscores the therapeutic potential of heterocyclic compounds in treating diseases associated with ACAT-1 overexpression. This highlights the relevance of studying compounds with similar structural features for their potential therapeutic benefits (Shibuya et al., 2018).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-12-3-1-11(2-4-12)7-14-18(26)22-19(24-23-14)29-9-17(25)21-13-5-6-15-16(8-13)28-10-27-15/h1-6,8H,7,9-10H2,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQAVOVPXAHZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.